5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione
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Overview
Description
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring fused with a tetrahydropyrimidine ring, and a methoxy-phenoxy group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxy-phenoxy-pyrimidine. This intermediate is then subjected to a series of reactions including cyclization and condensation to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy-phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydropyrimidin-4,6-dione: Similar structure but lacks the racemic mixture.
5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-pyrimidin-4,6-dione: Similar structure but different ring fusion.
5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydropyrimidin-4,6-dione derivatives: Various derivatives with different substituents on the phenoxy or pyrimidine rings.
Uniqueness
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its racemic nature also adds to its uniqueness, as it can exist as two enantiomers with potentially different biological activities.
Properties
Molecular Formula |
C15H14N4O4 |
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Molecular Weight |
314.30 g/mol |
IUPAC Name |
5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H14N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11,13H,1H3,(H,18,20)(H,19,21) |
InChI Key |
UBZUKVIZQTYDGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2C(=O)NC(NC2=O)C3=NC=CC=N3 |
Origin of Product |
United States |
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